Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes at the molecular level that result in its observed effects .
Result of Action
Some studies suggest that it may have antiviral activity
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-amino-2-chloropyrimidine with ethyl acetoacetate in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar biological activities.
4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another derivative with potential therapeutic applications.
Uniqueness: Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds .
Biological Activity
Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS No. 187724-99-8) is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Basic Information
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C9H9N3O3 |
Molecular Weight | 207.19 g/mol |
CAS Number | 187724-99-8 |
Structure
The compound features a unique pyrrolopyrimidine structure that contributes to its biological properties. The hydroxyl and carboxylate groups are critical for its interaction with biological targets.
Target Identification
Currently, the specific molecular targets of this compound remain largely unidentified. However, preliminary studies suggest that it may exhibit antiviral and anticancer activities through interactions with various enzymes and receptors involved in cellular signaling pathways.
Mode of Action
Research indicates that this compound may act as a multi-targeted kinase inhibitor , affecting pathways related to cell proliferation and survival. For instance, it has shown potential in inhibiting tyrosine kinases, which are crucial in cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related pyrrolopyrimidine derivatives, suggesting similar properties for this compound:
- Cytotoxic Effects : In vitro evaluations demonstrated cytotoxic effects against various cancer cell lines. For example, compounds derived from this class exhibited IC50 values ranging from 29 to 59 µM against different cancer types, indicating significant anticancer potential .
- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could induce apoptosis through the activation of pro-apoptotic proteins (e.g., caspase-3) while downregulating anti-apoptotic factors (e.g., Bcl-2) .
Antiviral Activity
Preliminary findings suggest that this compound may possess antiviral properties. Although specific viral targets are yet to be confirmed, some studies indicate that related compounds can inhibit viral replication through interference with viral enzymes .
Case Studies and Research Findings
-
Pyrrolo[2,3-d]pyrimidine Derivatives :
- A study synthesized various derivatives targeting multiple tyrosine kinases. Among these, certain derivatives exhibited potent anticancer activity comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .
- The most promising derivative showed IC50 values against key kinases (EGFR, Her2) ranging from 40 to 204 nM.
- Antioxidant Activity :
- Molecular Docking Studies :
Properties
IUPAC Name |
ethyl 4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-5-7(12-6)10-4-11-8(5)13/h3-4H,2H2,1H3,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJUPDUDZRGVRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=CNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611744 |
Source
|
Record name | Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187724-99-8 |
Source
|
Record name | Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.